molecular formula C11H18N2 B3343164 2-Phenyl-1,2-pentanediamine CAS No. 5062-65-7

2-Phenyl-1,2-pentanediamine

Cat. No. B3343164
CAS RN: 5062-65-7
M. Wt: 178.27 g/mol
InChI Key: MSHRGLIWCXUXDG-UHFFFAOYSA-N
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Description

2-Phenyl-1,2-pentanediamine is a chemical compound with the molecular formula C11H18N2 . It is a derivative of pentanediamine .


Synthesis Analysis

The synthesis of 2-Phenyl-1,2-pentanediamine can be achieved through various methods. One such method involves the carbonylation of pentanediamine (PDA), which is a green and effective route for the synthesis of pentamethylene dicarbamate (PDC), an important intermediate compound for the preparation of polyurethanes (PUs) and other chemicals .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,2-pentanediamine consists of a phenyl group attached to a pentanediamine backbone . The exact 3D structure can be viewed using specific software .

Future Directions

The future directions for 2-Phenyl-1,2-pentanediamine could involve its use in the synthesis of bio-based polyurethanes (PUs) and other chemicals. The carbonylation of pentanediamine (PDA) is a green and effective route for the synthesis of pentamethylene dicarbamate (PDC), an important intermediate compound for the preparation of PUs .

properties

IUPAC Name

2-phenylpentane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7H,2,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHRGLIWCXUXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964858
Record name 2-Phenylpentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,2-pentanediamine

CAS RN

5062-65-7
Record name 1,2-Pentanediamine, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenyl-1,2-pentanediamine
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Reactant of Route 6
2-Phenyl-1,2-pentanediamine

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